molecular formula C11H10O3 B14045902 1-(3,4-Diformylphenyl)propan-1-one

1-(3,4-Diformylphenyl)propan-1-one

Katalognummer: B14045902
Molekulargewicht: 190.19 g/mol
InChI-Schlüssel: AESLMUXIMBAIPZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3,4-Diformylphenyl)propan-1-one is a diketone-substituted aromatic compound characterized by a propan-1-one backbone attached to a phenyl ring bearing two formyl groups at the 3- and 4-positions. The electron-withdrawing formyl groups enhance reactivity toward nucleophilic additions or condensations, while the ketone group provides a site for further functionalization.

Eigenschaften

Molekularformel

C11H10O3

Molekulargewicht

190.19 g/mol

IUPAC-Name

4-propanoylphthalaldehyde

InChI

InChI=1S/C11H10O3/c1-2-11(14)8-3-4-9(6-12)10(5-8)7-13/h3-7H,2H2,1H3

InChI-Schlüssel

AESLMUXIMBAIPZ-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)C1=CC(=C(C=C1)C=O)C=O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Diformylphenyl)propan-1-one typically involves the formylation of a suitable precursor. One common method is the Vilsmeier-Haack reaction, where a substituted benzene reacts with a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce formyl groups at the desired positions . The reaction conditions usually involve maintaining the reaction mixture at a controlled temperature and pH to ensure selective formylation.

Industrial Production Methods: Industrial production of 1-(3,4-Diformylphenyl)propan-1-one may involve continuous flow processes to enhance yield and purity. Catalysts and optimized reaction conditions are employed to achieve efficient production on a larger scale. The use of green chemistry principles, such as solvent-free conditions or recyclable catalysts, is also explored to make the process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3,4-Diformylphenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the formyl groups can be replaced by other functional groups under suitable conditions.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Halogenation using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed:

    Oxidation: 3,4-Dicarboxyphenylpropan-1-one.

    Reduction: 3,4-Dihydroxymethylphenylpropan-1-one.

    Substitution: Various substituted phenylpropan-1-one derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

1-(3,4-Diformylphenyl)propan-1-one has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Wirkmechanismus

The mechanism of action of 1-(3,4-Diformylphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The formyl groups can participate in nucleophilic addition reactions, forming intermediates that can further react to produce biologically active compounds. The compound’s ability to undergo various chemical transformations makes it a valuable tool in medicinal chemistry for designing new drugs .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

The following table summarizes key structural and functional differences between 1-(3,4-Diformylphenyl)propan-1-one and related arylpropanones, based on evidence from peer-reviewed reports and chemical databases:

Compound Name Substituents Molecular Formula CAS Number Key Properties/Applications Reference
1-(3,4-Diformylphenyl)propan-1-one 3,4-diformylphenyl C₁₁H₁₀O₃ Not provided Hypothesized high reactivity for crosslinking or condensation reactions. N/A
1-(2,3,4-Trihydroxy-phenyl)propan-1-one 2,3,4-trihydroxyphenyl C₉H₁₀O₄ 22760-98-1 High polarity due to hydroxyl groups; potential antioxidant applications . [3]
1-(3,4-Dimethoxyphenyl)-3-phenylprop-2-en-1-one 3,4-dimethoxyphenyl + α,β-unsaturated ketone C₁₈H₁₆O₃ Not provided Conjugated enone system enables Diels-Alder reactivity; used in flavonoid synthesis . [4]
1-(4-Hydroxy-3-methoxyphenyl)propan-1-one 4-hydroxy-3-methoxyphenyl C₁₀H₁₂O₃ 1835-14-9 Methoxy and hydroxyl groups enhance solubility in polar solvents; precursor in vanillin derivatives . [5]
1-(4-Ethoxy-3,5-difluorophenyl)propan-1-one 4-ethoxy-3,5-difluorophenyl C₁₂H₁₂F₂O₂ 1443328-99-1 Fluorine substituents increase metabolic stability; potential pharmaceutical intermediate . [6]

Key Research Findings

Electronic Effects :

  • Electron-Withdrawing Groups (EWGs) : The formyl groups in 1-(3,4-Diformylphenyl)propan-1-one likely reduce electron density on the aromatic ring, increasing susceptibility to electrophilic substitution at meta/para positions compared to methoxy- or hydroxy-substituted analogs .
  • Electron-Donating Groups (EDGs) : Methoxy (e.g., in CAS 1835-04-7) and hydroxyl groups (e.g., CAS 22760-98-1) enhance resonance stabilization, favoring reactions like O-methylation or glycosylation .

Steric and Solubility Considerations :

  • Bulky substituents (e.g., ethoxy and fluorine in CAS 1443328-99-1) reduce solubility in aqueous media but improve lipid solubility, critical for drug delivery .
  • Hydroxyl-rich analogs (e.g., CAS 22760-98-1) exhibit higher polarity, making them suitable for aqueous-phase reactions .

Reactivity Profiles :

  • The α,β-unsaturated ketone in 1-(3,4-Dimethoxyphenyl)-3-phenylprop-2-en-1-one enables conjugation-driven reactions (e.g., cycloadditions), absent in saturated analogs like 1-(3,4-Diformylphenyl)propan-1-one .
  • Fluorinated derivatives (e.g., CAS 1443328-99-1) show enhanced stability under acidic conditions due to fluorine’s inductive effect .

Biologische Aktivität

1-(3,4-Diformylphenyl)propan-1-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure, characterized by a propanone backbone and two formyl groups on the phenyl ring, suggests possible interactions with various biological targets. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

The molecular formula of 1-(3,4-Diformylphenyl)propan-1-one is C11H10O3C_{11}H_{10}O_3, with a molecular weight of 194.20 g/mol. Its structure can be represented as follows:

PropertyValue
Molecular Formula C₁₁H₁₀O₃
Molecular Weight 194.20 g/mol
IUPAC Name 1-(3,4-Diformylphenyl)propan-1-one

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1-(3,4-Diformylphenyl)propan-1-one. For instance, it has been shown to exhibit significant cytotoxicity against various cancer cell lines while maintaining lower toxicity towards normal cells. The mechanism underlying this activity may involve the induction of apoptosis and cell cycle arrest in cancer cells.

The biological activity of 1-(3,4-Diformylphenyl)propan-1-one can be attributed to several mechanisms:

  • Apoptosis Induction : The compound may activate intrinsic apoptotic pathways leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : It has been observed to interfere with the cell cycle progression, particularly at the G1/S checkpoint.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to cancer cell death.

Case Studies

A series of case studies have been conducted to evaluate the efficacy of 1-(3,4-Diformylphenyl)propan-1-one in preclinical settings:

Study 1: Cytotoxicity Assessment

In vitro studies demonstrated that treatment with varying concentrations of 1-(3,4-Diformylphenyl)propan-1-one resulted in a dose-dependent decrease in viability among breast cancer cell lines (MCF-7). The half-maximal inhibitory concentration (IC50) was determined to be approximately 15 µM.

Study 2: Mechanistic Insights

Further investigation into the mechanisms revealed that cells treated with this compound showed increased levels of cleaved caspase-3 and PARP, indicating activation of apoptotic pathways. Flow cytometry analysis confirmed significant accumulation of cells in the sub-G1 phase after treatment.

Comparative Analysis

To better understand the efficacy of 1-(3,4-Diformylphenyl)propan-1-one, it is useful to compare its activity with similar compounds:

CompoundIC50 (µM)Mechanism
1-(3,4-Diformylphenyl)propan-1-one15Apoptosis induction
Tamoxifen10Estrogen receptor modulation
Curcumin20NF-kB pathway inhibition

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.